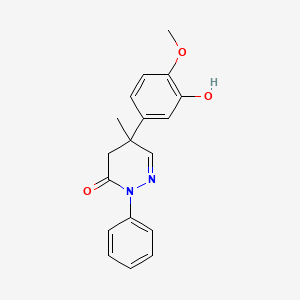

5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

CAS No. |

1092388-61-8 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-(3-hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4H-pyridazin-3-one |

InChI |

InChI=1S/C18H18N2O3/c1-18(13-8-9-16(23-2)15(21)10-13)11-17(22)20(19-12-18)14-6-4-3-5-7-14/h3-10,12,21H,11H2,1-2H3 |

InChI Key |

JXEPXCZNQDLSSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dihydro derivative.

Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential therapeutic properties. Research has highlighted several applications:

- Anticancer Activity : Studies suggest that derivatives of pyridazine, including 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a review indicated that pyridazine derivatives could effectively target various cancer types by disrupting key signaling pathways involved in tumor growth and survival .

- Anticonvulsant Properties : The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Research on related pyridazine compounds has shown significant anticonvulsant activity in various animal models, indicating that this compound might share similar pharmacological effects .

Pharmacological Applications

The pharmacological profile of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is characterized by:

- Molecular Recognition : The unique physicochemical properties of the pyridazine ring contribute to its ability to participate in molecular recognition processes. This property is crucial for drug-target interactions, enhancing the compound's potential as a lead molecule in drug discovery .

- Low Toxicity Profile : Compared to other heterocycles, pyridazine derivatives generally exhibit lower toxicity and reduced interaction with cytochrome P450 enzymes, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyridazine derivatives against human cancer cell lines. The results demonstrated that compounds similar to 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests a potential application in developing new cancer therapies.

Case Study 2: Anticonvulsant Activity

In another study focused on anticonvulsant activity, a series of pyridazine derivatives were tested in animal models for their efficacy against seizures induced by pentylenetetrazole (PTZ). The findings indicated that certain modifications to the pyridazine structure enhanced anticonvulsant potency, suggesting that 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one could be further optimized for improved therapeutic outcomes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Conformational Analysis

The dihedral angles between aromatic rings in dihydropyridazinones significantly influence molecular conformation and target binding. For example:

- 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one () exhibits a dihedral angle of 46.69° between the pyridazinone and benzyl rings, while its dichlorophenyl analog shows a smaller angle (21.76°).

Key Structural Differences:

Pharmacological Activities

Antihypertensive Activity

- 6-(Substituted phenyl)-2-(thioxo-triazolyl)-dihydropyridazinones () showed significant activity in the tail-cuff method, with compounds 4e and 4f (electron-withdrawing substituents) being most potent. The target compound’s 3-hydroxy-4-methoxy group may mimic these effects by modulating electron density.

PDE3/4 Inhibition and Bronchodilatory Effects

- KCA-1490 () is a dual PDE3/4 inhibitor with a methoxy group critical for binding. The target compound’s 4-methoxy substituent may similarly enhance affinity for PDE isoforms, though its 3-hydroxy group could introduce additional polar interactions.

SLFN12/PDE3A Modulation

- DNMDP () induces apoptosis by stabilizing the PDE3A-SLFN12 complex. The target compound’s methyl group at position 5 may mimic DNMDP’s steric effects, while its hydroxyphenyl moiety could enhance RNase activation.

Vasorelaxant Activity

- 6-(Quinolinyl)-dihydropyridazinones () demonstrated moderate vasodilation in pulmonary arteries. The target compound’s phenyl and hydroxyphenyl groups may improve vascular smooth muscle targeting compared to quinoline-based analogs.

Physicochemical and ADME Properties

- Metabolic Stability: The methyl group at position 5 may reduce oxidative metabolism, as seen in KCA-1490 (), where alkylation enhances stability.

- Bioavailability: Aromatic substituents (e.g., 2-phenyl ) in the target compound may enhance membrane permeability, similar to antihypertensive analogs in .

Biological Activity

5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a dihydropyridazine core with hydroxyl and methoxy substituents on the phenyl rings, which may contribute to its biological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, in vitro tests revealed that it has an IC50 value in the low micromolar range, indicating potent activity against cancer cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (breast cancer) | 21.80 | Selective over normal fibroblasts |

| NIH3T3 (normal fibroblast) | 43.40 | - |

These results suggest that the compound selectively targets cancer cells while sparing normal cells, a desirable property in anticancer agents.

The mechanisms underlying the cytotoxic effects of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates in treated cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Activity

A study published in RSC Advances evaluated a series of pyridazine derivatives, including our compound of interest. The findings indicated that compounds with similar structures exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 12.49 µM to 21.80 µM depending on structural modifications . The study emphasized the importance of methoxy groups in enhancing biological activity.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of dihydropyridazine derivatives. It was found that substitutions at specific positions on the phenyl rings significantly influenced biological activity. The presence of electron-donating groups like methoxy enhanced cytotoxicity, while bulky groups reduced it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.